Buparlisib: A Technical Guide to its Mechanism of Action in the PI3K Pathway
Buparlisib: A Technical Guide to its Mechanism of Action in the PI3K Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Buparlisib (BKM120) is a potent, orally bioavailable pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor that has been extensively investigated in a variety of solid tumors and hematological malignancies.[1][2] This technical guide provides an in-depth overview of the mechanism of action of buparlisib, with a focus on its interaction with the PI3K/AKT/mTOR signaling pathway. The document includes a compilation of quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visualizations of the signaling pathway and experimental workflows to facilitate a comprehensive understanding of this compound for research and drug development professionals.
Introduction to Buparlisib and the PI3K Pathway
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Dysregulation of this pathway, often through mutations or amplification of key components, is a frequent event in human cancers, making it a prime target for therapeutic intervention.[3]
Buparlisib is a small molecule inhibitor that targets all four isoforms of class I PI3K (p110α, p110β, p110δ, and p110γ) by competitively binding to the ATP-binding pocket of the enzyme.[2][4][5][6] This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a crucial second messenger that activates downstream signaling. The primary downstream effector of PI3K is the serine/threonine kinase AKT, which, upon activation, phosphorylates a multitude of substrates that drive cell proliferation and survival. By inhibiting PI3K, buparlisib effectively blocks the activation of AKT and its downstream targets, leading to cell cycle arrest and apoptosis in cancer cells.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for buparlisib from various preclinical and clinical studies.
Table 1: In Vitro Inhibitory Activity of Buparlisib against Class I PI3K Isoforms
| PI3K Isoform | IC50 (nM) |
| p110α | 52 |
| p110β | 166 |
| p110δ | 116 |
| p110γ | 262 |
| Data sourced from cell-free assays.[4][5] |
Table 2: In Vitro Anti-proliferative Activity of Buparlisib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| SUM149 | Triple-Negative Breast Cancer | 1.3 - 1.9 |
| 231Br | Triple-Negative Breast Cancer | 1.3 - 1.9 |
| MDA-MB-436 | Triple-Negative Breast Cancer | 1.3 - 1.9 |
| MDA-MB-468 | Triple-Negative Breast Cancer | 1.3 - 1.9 |
| Pediatric Sarcoma Cell Lines | Ewing Sarcoma, Osteosarcoma, Rhabdomyosarcoma | 0.56 - 1.9 (Median: 1.1) |
| IC50 values represent the concentration required to inhibit cell growth by 50%.[7] |
Table 3: Summary of Clinical Efficacy of Buparlisib in Advanced Solid Tumors
| Trial Name / Phase | Cancer Type(s) | Treatment Regimen | Efficacy Endpoint | Result |
| Phase II | Malignancies with PI3K pathway activation | Buparlisib monotherapy | Clinical Benefit Rate | 15.1% (1 partial response, 21 stable disease) |
| BASALT-1 (Phase II) | PI3K pathway-activated NSCLC (squamous) | Buparlisib monotherapy | Overall Response Rate | 3.3% |
| BASALT-1 (Phase II) | PI3K pathway-activated NSCLC (non-squamous) | Buparlisib monotherapy | Overall Response Rate | 3.0% |
| Phase I | ER+ metastatic breast cancer | Buparlisib + Fulvestrant | Clinical Benefit Rate | 58.6% |
| Phase I | Advanced leukemias | Buparlisib monotherapy | Median Overall Survival | 75 days |
| NSCLC: Non-Small Cell Lung Cancer; ER+: Estrogen Receptor Positive.[8][9][10][11] |
Signaling Pathway and Experimental Workflow Diagrams
Buparlisib's Mechanism of Action in the PI3K/AKT/mTOR Pathway
Caption: Buparlisib inhibits PI3K, blocking the downstream AKT/mTOR signaling pathway.
Experimental Workflow for Assessing Buparlisib's In Vitro Efficacy
Caption: A typical workflow for evaluating the in vitro efficacy of buparlisib.
Detailed Experimental Protocols
In Vitro PI3K HTRF Kinase Assay
This protocol is adapted for determining the in vitro inhibitory activity of buparlisib against class I PI3K isoforms using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
Recombinant human PI3K isoforms (p110α, p110β, p110δ, p110γ)
-
Buparlisib
-
PI3-Kinase HTRF Assay Kit (containing PIP2 substrate, ATP, stop solution, and HTRF detection reagents)
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of buparlisib in 100% DMSO. A typical starting concentration is 10 mM.
-
Assay Reaction: a. In a 384-well plate, add 0.5 µL of the diluted buparlisib or DMSO (for control wells). b. Add 14.5 µL of the PI3K enzyme/lipid working solution to each well. c. Initiate the kinase reaction by adding 5 µL of the ATP working solution to all wells. d. Incubate the plate at room temperature for 30 minutes.
-
Detection: a. Stop the reaction by adding 5 µL of the stop solution to each well. b. Add 5 µL of the HTRF detection mix to each well. c. Seal the plate and incubate at room temperature for 2 hours, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at excitation and emission wavelengths of 320 nm and 620/665 nm, respectively.
-
Data Analysis: Calculate the HTRF ratio (665 nm/620 nm * 10,000). Plot the HTRF ratio against the log of the buparlisib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[12][13][14][15]
Cell Viability (MTT) Assay
This protocol outlines the procedure for determining the anti-proliferative effect of buparlisib on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Buparlisib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: a. Prepare serial dilutions of buparlisib in culture medium. b. Remove the medium from the wells and add 100 µL of the buparlisib dilutions. Include wells with medium and DMSO as vehicle controls. c. Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition and Incubation: a. Add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: a. Carefully remove the medium containing MTT from each well. b. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. c. Gently shake the plate for 15 minutes to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only wells). Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the buparlisib concentration and determine the IC50 value.[16][17][18]
Western Blotting for Phospho-Akt (Ser473)
This protocol describes the detection of phosphorylated AKT (p-Akt) at Serine 473, a key downstream marker of PI3K pathway activation, following buparlisib treatment.
Materials:
-
Cancer cell line of interest
-
Buparlisib
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-Akt (Ser473) and rabbit anti-pan-Akt
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Treat cells with various concentrations of buparlisib for a specified time (e.g., 2 hours). c. Wash cells with ice-cold PBS and lyse them with lysis buffer. d. Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: a. Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary anti-p-Akt antibody overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
-
Detection: a. Apply the chemiluminescent substrate to the membrane. b. Capture the signal using an imaging system.
-
Stripping and Re-probing (for total Akt): a. Strip the membrane using a stripping buffer. b. Block the membrane again and probe with the anti-pan-Akt primary antibody, followed by the secondary antibody and detection as described above.
-
Data Analysis: Quantify the band intensities for p-Akt and total Akt. Normalize the p-Akt signal to the total Akt signal to determine the relative level of Akt phosphorylation.[19][20][21][22]
Conclusion
Buparlisib is a well-characterized pan-class I PI3K inhibitor that effectively abrogates signaling through the PI3K/AKT/mTOR pathway. Its mechanism of action has been extensively validated in a multitude of preclinical models, demonstrating potent anti-proliferative and pro-apoptotic effects in cancer cells with a dysregulated PI3K pathway. While clinical activity has been observed, further research is ongoing to identify patient populations that will derive the most benefit from buparlisib, potentially in combination with other targeted therapies. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with buparlisib and other PI3K pathway inhibitors.
References
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- 10. A phase 1 trial of BKM120 (Buparlisib) in combination with fulvestrant in postmenopausal women with estrogen receptor positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
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